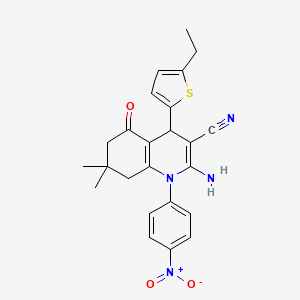![molecular formula C21H16BrN3O3S B11629242 5-(4-bromophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629242.png)
5-(4-bromophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BROMOPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a hydroxy group, a thiadiazole ring, and a methylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting from a suitable precursor, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Bromination: Introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution using bromine or a brominating agent.
Hydroxylation: The hydroxy group can be introduced via oxidation reactions.
Coupling Reactions: The final assembly of the compound may involve coupling reactions to attach the methylbenzoyl group and other substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigation as a potential drug candidate for various diseases.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-BROMOPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar compounds might include other pyrrol-2-one derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Propriétés
Formule moléculaire |
C21H16BrN3O3S |
|---|---|
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H16BrN3O3S/c1-11-3-5-14(6-4-11)18(26)16-17(13-7-9-15(22)10-8-13)25(20(28)19(16)27)21-24-23-12(2)29-21/h3-10,17,26H,1-2H3/b18-16+ |
Clé InChI |
SNKOLEDUQYRJOP-FBMGVBCBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Br)/O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide](/img/structure/B11629162.png)
![5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11629166.png)
![(4Z)-5-(2,4-dichlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11629168.png)
![N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B11629169.png)
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11629170.png)
![Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11629176.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11629182.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11629189.png)


![N-(4-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}phenyl)acetamide](/img/structure/B11629226.png)
![3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11629233.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11629237.png)

